4-(Piperidin-2-yl)pyrrolidin-2-one

Description

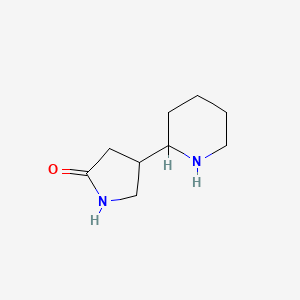

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h7-8,10H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJALDROXAGLBHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Piperidin 2 Yl Pyrrolidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Synthesis of 4-(Piperidin-2-yl)pyrrolidin-2-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available, or easily synthesized precursors. For this compound, several strategic disconnections can be envisioned, primarily focusing on the formation of the C4-C2' bond between the pyrrolidinone and piperidine (B6355638) rings, or the construction of one ring onto a pre-functionalized version of the other.

Strategy A: C4-C2' Bond Formation

The most direct disconnection is the C-C bond linking the two heterocyclic systems. This approach simplifies the problem into the synthesis of a suitably activated piperidine at the 2-position and a pyrrolidinone functionalized for nucleophilic or electrophilic attack at the 4-position.

Disconnection A1: Nucleophilic Piperidine and Electrophilic Pyrrolidinone. This involves a 2-metallated piperidine derivative (e.g., an organolithium or organozinc species) reacting with a 4-electrophilic pyrrolidinone, such as a 4-halopyrrolidin-2-one or a pyrrolidin-2-one derivative with a leaving group at the C4 position.

Disconnection A2: Electrophilic Piperidine and Nucleophilic Pyrrolidinone. This strategy employs a piperidine with an electrophilic center at C2 (e.g., an N-acyliminium ion precursor) and a nucleophilic pyrrolidinone, such as an enolate or enamine derivative of pyrrolidin-2-one.

Strategy B: Ring-Closing Metathesis (RCM) or Intramolecular Cyclization

An alternative approach involves forming one of the heterocyclic rings in the final steps of the synthesis.

Disconnection B1: Pyrrolidinone Ring Formation. This strategy starts with a functionalized piperidine. For instance, a 2-substituted piperidine bearing a chain with amine and ester functionalities could undergo intramolecular cyclization to form the γ-lactam ring.

Disconnection B2: Piperidine Ring Formation. Conversely, a 4-substituted pyrrolidinone could be elaborated with a side chain containing an amine and an alkene or aldehyde, which could then undergo intramolecular cyclization reactions like reductive amination or hydroaminomethylation to construct the piperidine ring. mdpi.com

These disconnections form the basis for designing both linear and convergent synthetic routes, which can be further refined to control stereochemistry and incorporate principles of green chemistry.

Classical and Modern Approaches to the Synthesis of this compound

Convergent Routes:

Convergent syntheses, where fragments of the molecule are prepared separately and then combined, are often more efficient for complex targets. A plausible convergent route based on Disconnection A1 would involve the synthesis of an N-protected 2-lithiated piperidine and a 4-bromo-pyrrolidin-2-one. The N-protection, typically with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, is crucial for directing lithiation to the C2 position and preventing side reactions.

A hypothetical convergent synthesis is outlined below:

Piperidine Fragment Synthesis: N-Boc-piperidine is subjected to asymmetric deprotonation using a chiral base like n-BuLi/(+)-sparteine, followed by quenching with an electrophile to introduce a handle for further functionalization or direct metallation. rsc.org

Pyrrolidinone Fragment Synthesis: 4-Bromopyrrolidin-2-one can be prepared from commercially available precursors like itaconic acid through a series of transformations including amidation and bromination.

Coupling: The 2-lithiated piperidine is coupled with the 4-bromopyrrolidin-2-one, likely mediated by a transition metal catalyst (e.g., palladium or copper) to facilitate the cross-coupling reaction. nih.govresearchgate.net

Linear Routes:

Linear syntheses build the molecule in a step-by-step fashion from a single starting material. A linear approach based on Disconnection B1 might start from a suitable piperidine precursor.

Starting Material: A commercially available 2-piperidinecarboxylic acid derivative.

Elaboration: The carboxylic acid is reduced to an alcohol, which is then converted to a leaving group (e.g., a tosylate or halide).

Chain Extension: The leaving group is displaced by a malonate equivalent, which is then elaborated to an amino ester precursor.

Cyclization: Intramolecular amidation of the ester with the amine forms the desired pyrrolidinone ring.

While potentially longer, linear syntheses can sometimes be simpler to execute on a large scale.

The target molecule possesses two stereocenters, at C2 of the piperidine ring and C4 of the pyrrolidinone ring. Controlling the absolute and relative stereochemistry is a significant challenge.

Enantioselective Synthesis of the Piperidine Moiety: The synthesis of enantioenriched 2-substituted piperidines is a well-established field. researchgate.netajchem-a.com

Chiral Pool Synthesis: Starting from enantiopure precursors like (L)-lysine.

Asymmetric Catalysis: The asymmetric hydrogenation of pyridine (B92270) derivatives using chiral iridium or rhodium catalysts is a powerful method. nih.gov For instance, Ir-catalyzed hydrogenation of 2-alkylpyridines with ligands like MeO-BoQPhos can achieve high enantioselectivities. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as (R)-phenylglycinol, can direct the stereoselective cyclodehydration of aryl-δ-oxoacids to form chiral bicyclic lactams, which are precursors to enantiopure 2-arylpiperidines. rsc.org A similar strategy could be adapted for non-aryl substituted piperidines.

Diastereoselective Synthesis of the Pyrrolidinone Moiety and Coupling: Creating the 4-substituted pyrrolidinone with stereocontrol is also critical.

Substrate-Controlled Reactions: A chiral piperidine fragment can be used to direct the stereoselective addition to a prochiral pyrrolidinone precursor.

Catalyst-Controlled Reactions: The use of chiral catalysts in the coupling step can control the formation of the C4-C2' bond.

Multi-component Reactions: One-pot, four-component reactions (4CRs) have been developed for the diastereoselective synthesis of highly substituted γ-lactams, which could be adapted for this purpose. nih.govacs.org For example, the reaction between an amine, maleic anhydride, an aldehyde, and a thiol can produce γ-lactams with high diastereoselectivity. nih.govacs.org

A key strategy would be a diastereoselective Mannich-type reaction between an enolate derived from N-protected pyrrolidin-2-one and a chiral N-acyliminium ion generated from the N-protected 2-hydroxypiperidine. The inherent chirality of the piperidine fragment would influence the facial selectivity of the enolate attack, leading to one major diastereomer.

Table 1: Examples of Enantio- and Diastereoselective Reactions for Building Blocks

| Reaction Type | Substrate | Catalyst/Reagent | Product Type | Selectivity (ee/dr) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | 2-Alkylpyridines | [Ir(COD)Cl]₂ / MeO-BoQPhos | Chiral 2-Alkylpiperidines | up to 93:7 er | nih.gov |

| Kinetic Resolution | N-Boc-2-arylpiperidines | n-BuLi / (+)-sparteine | Enantioenriched 2-Arylpiperidines | High er | rsc.org |

| Four-Component Reaction | Amine, maleic anhydride, aldehyde, thiol | Heat (Toluene) | Polysubstituted γ-lactams | High dr | nih.govacs.org |

| Organocatalytic Cascade | N-Tosyl aminomethyl enone & α-cyano-α,β-unsaturated ketone | Cinchonidine-derived squaramide | Substituted Pyrrolidines | High ee and dr | rsc.orgnih.gov |

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of this compound can be designed to incorporate several green chemistry principles.

The use of catalytic methods is a cornerstone of green chemistry as it reduces the amount of waste generated from stoichiometric reagents.

Transition Metal Catalysis: As mentioned, palladium-catalyzed cross-coupling reactions are a powerful tool for forming the C-C bond between the two rings. nih.gov Modern catalysts operate at low loadings and under milder conditions, improving the environmental footprint of the synthesis.

Organocatalysis: Organocatalysis avoids the use of often toxic and expensive heavy metals. The asymmetric synthesis of both the piperidine and pyrrolidinone rings can be achieved using small organic molecules as catalysts. nih.gov For example, proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including Michael additions that could be used to set the stereocenter at the C4 position of the pyrrolidinone. beilstein-journals.org A one-pot synthesis of β-lactams has been achieved through organocatalytic oxidation of amines, a strategy that could be adapted for γ-lactam synthesis. acs.org

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Transaminases can be used for the asymmetric synthesis of 2-substituted piperidines and pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org Similarly, hydroxylation of N-substituted pyrrolidin-2-ones using microorganisms like Sphingomonas sp. can introduce a hydroxyl group stereoselectively at the C4 position, which can then be further functionalized. acs.org

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages in terms of safety, efficiency, and scalability. rsc.org

The synthesis of piperidine and pyrrolidine (B122466) derivatives has been successfully translated to flow processes. nih.govresearchgate.net For example, a continuous flow protocol for the synthesis of α-chiral piperidines using N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been developed, affording products in high yield and diastereoselectivity within minutes. acs.orgorganic-chemistry.org

A potential flow synthesis of this compound could involve:

Reactor 1: Synthesis of a chiral 2-substituted piperidine precursor using a packed-bed reactor containing an immobilized catalyst.

Reactor 2: In-line generation of a pyrrolidinone enolate.

Reactor 3: Mixing of the two streams in a microreactor to perform the coupling reaction, with precise control over temperature and residence time to maximize yield and selectivity.

In-line Purification: Integration of continuous purification techniques like liquid-liquid extraction or chromatography to isolate the final product.

Such an approach would not only be more efficient and safer, especially if handling unstable intermediates like organolithiums, but would also align with the principles of green and sustainable chemistry. digitellinc.com

Green Chemistry Principles Applied to this compound Synthesis.

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, including the nitrogen atoms of both the pyrrolidinone and piperidine rings, as well as the carbon skeletons of each ring. These modifications are instrumental in exploring the structure-activity relationships (SAR) of its derivatives.

Chemical Modifications at the Pyrrolidinone Nitrogen and Ring

The pyrrolidinone ring, a five-membered lactam, provides a key handle for derivatization at its nitrogen atom. The secondary amine within the lactam structure is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents.

N-Alkylation and N-Arylation: The nitrogen of the pyrrolidinone ring can be readily alkylated or arylated to introduce a wide range of functional groups. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base (e.g., sodium hydride, potassium carbonate), can be employed. For more complex substitutions, transition-metal-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, offer a powerful tool for N-arylation and N-vinylation.

N-Acylation: Acylation of the pyrrolidinone nitrogen is another common modification. This can be achieved using acyl chlorides or anhydrides in the presence of a base. The resulting N-acylpyrrolidinone derivatives can exhibit altered electronic properties and conformational preferences.

Ring Modifications: While less common than N-functionalization, modifications to the pyrrolidinone ring itself can be achieved through various synthetic strategies. For instance, α-functionalization of the pyrrolidinone ring can be accomplished via enolate chemistry. The generation of an enolate at the α-position to the carbonyl group allows for the introduction of alkyl, acyl, or other functional groups.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, NaH, DMF | N-Alkyl |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Aryl |

| N-Acylation | Acyl chloride, triethylamine, CH2Cl2 | N-Acyl |

| α-Alkylation | LDA, alkyl halide, THF | α-Alkyl |

This table presents representative examples of chemical modifications at the pyrrolidinone ring.

Chemical Modifications at the Piperidine Nitrogen and Ring

The piperidine moiety, a six-membered saturated heterocycle, offers another site for extensive functionalization, primarily at its nitrogen atom.

N-Alkylation and N-Arylation: Similar to the pyrrolidinone nitrogen, the piperidine nitrogen can be functionalized through N-alkylation and N-arylation reactions. Reductive amination is a particularly effective method for introducing a variety of substituents onto the piperidine nitrogen. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride.

N-Acylation and Sulfonylation: The piperidine nitrogen can be readily acylated with acyl chlorides or sulfonylated with sulfonyl chlorides to form the corresponding amides and sulfonamides. These modifications can significantly impact the basicity and lipophilicity of the molecule.

Ring Modifications: Functionalization of the piperidine ring itself is more challenging but can be achieved through various synthetic routes. For instance, the introduction of substituents at the C3 or C4 positions of the piperidine ring can be accomplished through multi-step synthetic sequences starting from appropriately substituted piperidine precursors.

| Modification Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)3, DCE | N-Alkyl |

| N-Arylation | Aryl halide, Pd catalyst, ligand, base | N-Aryl |

| N-Acylation | Acyl chloride, pyridine, CH2Cl2 | N-Acyl |

| N-Sulfonylation | Sulfonyl chloride, triethylamine, CH2Cl2 | N-Sulfonyl |

This table illustrates common chemical modifications at the piperidine ring.

Stereoselective Functionalization of Side Chains and Exocyclic Positions

The presence of a chiral center at the C4 position of the pyrrolidinone ring (and C2 of the piperidine ring) makes stereoselective functionalization a critical aspect of synthesizing specific stereoisomers. Asymmetric synthesis and chiral chromatography are key techniques in this regard.

Stereoselective synthesis of derivatives can be achieved by employing chiral catalysts or auxiliaries in the functionalization reactions. For example, asymmetric hydrogenation or transfer hydrogenation of a precursor with an exocyclic double bond could establish a new stereocenter with high enantioselectivity. Furthermore, enzymatic resolutions can be employed to separate diastereomers or enantiomers, providing access to stereopure compounds.

Combinatorial Synthesis Approaches for this compound Analogues

The development of combinatorial libraries of this compound analogues is a powerful strategy for the rapid exploration of chemical space and the identification of lead compounds in drug discovery. nih.govnih.gov Solid-phase synthesis is a particularly attractive approach for constructing such libraries.

In a typical solid-phase synthesis, the this compound scaffold can be anchored to a solid support via a suitable linker. Subsequently, a diverse range of building blocks can be introduced at the various functionalization points (e.g., pyrrolidinone nitrogen, piperidine nitrogen) in a parallel or split-and-mix fashion. This allows for the generation of a large number of discrete compounds in a systematic and efficient manner. The final compounds are then cleaved from the solid support and screened for biological activity.

| Library Type | Scaffold | Diversification Points | Synthesis Method |

| N-Acyl Piperidine Library | This compound | Piperidine Nitrogen | Solid-phase acylation with diverse carboxylic acids |

| N-Alkyl Pyrrolidinone Library | This compound | Pyrrolidinone Nitrogen | Solid-phase alkylation with a variety of alkyl halides |

| Multi-Component Library | This compound | Both Nitrogen atoms and other positions | Sequential solid-phase functionalization |

This table provides examples of potential combinatorial libraries based on the this compound scaffold.

Spectroscopic Characterization and Conformational Analysis of 4 Piperidin 2 Yl Pyrrolidin 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural characterization of 4-(Piperidin-2-yl)pyrrolidin-2-one in solution.

Multidimensional NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and establishing the covalent framework of the molecule.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons on adjacent carbons, allowing for the tracing of the spin-spin coupling networks within the pyrrolidinone and piperidinyl rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of the C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for connecting the piperidinyl and pyrrolidinone rings at the C4 position of the pyrrolidinone ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. The observation of through-space correlations helps to define the relative stereochemistry and preferred conformations of the molecule in solution.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrrolidin-2-one Ring | ||

| 3 | δ 2.10-2.25 | δ 35.0-37.0 |

| 4 | δ 2.50-2.65 | δ 40.0-42.0 |

| 5 | δ 3.20-3.35 | δ 50.0-52.0 |

| Piperidin-2-yl Ring | ||

| 2' | δ 2.80-2.95 | δ 55.0-57.0 |

| 3' | δ 1.40-1.55 | δ 24.0-26.0 |

| 4' | δ 1.60-1.75 | δ 26.0-28.0 |

| 5' | δ 1.75-1.90 | δ 24.0-26.0 |

| 6' | δ 3.05-3.20 | δ 45.0-47.0 |

Note: The chemical shift values are illustrative and can vary depending on the solvent and experimental conditions.

The piperidine (B6355638) and pyrrolidine (B122466) rings are not static; they undergo conformational exchange processes, such as ring inversion and nitrogen inversion. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide quantitative information about the energy barriers associated with these conformational changes. Line shape analysis of the NMR signals at different temperatures allows for the determination of the rates of exchange and the activation parameters for these dynamic processes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different molecular formulas.

Furthermore, analysis of the fragmentation pattern in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. Characteristic fragmentation pathways can help to confirm the connectivity of the piperidinyl and pyrrolidinone rings.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₉H₁₇N₂O⁺ | Consistent with calculated value |

| [M+Na]⁺ | C₉H₁₆N₂NaO⁺ | Consistent with calculated value |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the lactam (amide) group in the pyrrolidinone ring. The N-H stretching vibrations of the secondary amines in both rings typically appear as one or more bands in the region of 3200-3500 cm⁻¹. C-H stretching and bending vibrations are also observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the primary chromophore is the amide group. It is expected to exhibit a weak n → π* transition at longer wavelengths (around 210-230 nm) and a more intense π → π* transition at shorter wavelengths.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. This technique can unambiguously determine the relative and absolute stereochemistry of all chiral centers. Furthermore, it reveals precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the preferred conformation of the molecule in the crystal lattice. This includes the pucker of both the pyrrolidinone and piperidine rings and the orientation of the piperidinyl substituent on the pyrrolidinone ring.

Computational Approaches to Conformational Landscape and Energetics

While specific, dedicated computational studies on the conformational landscape of this compound are not extensively documented in publicly available literature, its structural and energetic properties can be thoroughly investigated using well-established computational chemistry methods. These approaches, which have been successfully applied to the constituent piperidine and pyrrolidin-2-one rings, provide a robust framework for understanding the molecule's behavior. d-nb.inforesearchgate.netacs.org

The primary goal of a computational analysis of this compound is to identify its low-energy conformers and to quantify the energy differences between them. The conformational flexibility of this compound arises from several key factors:

Piperidine Ring Puckering: The piperidine ring predominantly adopts a chair conformation. However, twist-boat conformations are also possible and must be considered. nih.govrsc.org The substitution at the C2 position connects it to the pyrrolidinone ring, influencing the preference for axial versus equatorial placement of this substituent.

Pyrrolidin-2-one Ring Puckering: The five-membered pyrrolidin-2-one ring is not planar and exhibits its own puckering, typically adopting envelope or twist conformations. acs.orgrsc.org

Rotation around the C-C Single Bond: The single bond connecting the piperidine C2 atom and the pyrrolidinone C4 atom is a critical rotational axis, giving rise to a multitude of possible orientations of the two rings relative to each other.

To explore this complex potential energy surface, a systematic conformational search is typically the first step. This can be performed using molecular mechanics (MM) force fields. Following the identification of a set of unique conformers, higher-level quantum mechanical methods are employed to obtain more accurate geometric and energetic data.

Density Functional Theory (DFT) is a widely used method for such calculations, offering a favorable balance between computational cost and accuracy. researchgate.netnih.gov Functionals such as B3LYP or M06-2X, paired with Pople-style basis sets (e.g., 6-31G(d,p)) or more extensive sets like those from the def2 family (e.g., def2-TZVP), are commonly chosen for geometry optimization and frequency calculations. researchgate.netnih.gov The inclusion of a polarizable continuum model (PCM) is often necessary to simulate the effects of a solvent environment, as solvation can significantly influence conformational preferences. nih.gov

From these calculations, the relative free energies (ΔG) of all stable conformers can be determined. These values allow for the prediction of the equilibrium population of each conformer at a given temperature. The key conformers are those resulting from the interplay between the piperidine ring's chair form (with the pyrrolidinone substituent being either axial or equatorial) and the various rotational positions around the connecting C-C bond.

The results of such an analysis are typically presented in a data table, illustrating the relative energies of the most stable conformers. An illustrative example of what such a data table would look like is provided below.

Illustrative Conformational Energy Data

The following table represents a hypothetical, yet plausible, set of results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the primary conformers of this compound. The energies are relative to the most stable conformer.

| Conformer ID | Piperidine Conformation | Substituent Position | Relative Energy (ΔE) (kcal/mol) | Relative Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) |

| Conf-1 | Chair | Equatorial | 0.00 | 0.00 | 75.1 |

| Conf-2 | Chair | Equatorial | 0.55 | 0.48 | 21.5 |

| Conf-3 | Chair | Axial | 1.89 | 1.95 | 2.9 |

| Conf-4 | Twist-Boat | Equatorial | 3.50 | 3.61 | 0.5 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data. It demonstrates the typical output of a computational conformational analysis.

This computational approach allows for a detailed understanding of the three-dimensional structure and energetic profile of this compound, providing foundational knowledge for interpreting spectroscopic data and understanding its potential interactions in a biological context.

Biological and Pharmacological Research on 4 Piperidin 2 Yl Pyrrolidin 2 One Preclinical Focus

In Vitro Biological Activity Screening Methodologies

To initiate the biological characterization of a new chemical entity such as 4-(Piperidin-2-yl)pyrrolidin-2-one, a variety of in vitro screening methods are typically utilized.

High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms

The initial exploration of the biological effects of a compound often begins with High-Throughput Screening (HTS). This automated process allows for the rapid testing of thousands of compounds against a specific biological target or pathway. HTS assays are designed to be simple, robust, and provide a clear "hit" or "no-hit" readout.

Following initial HTS, High-Content Screening (HCS) can provide more detailed information. HCS utilizes automated microscopy and image analysis to simultaneously measure multiple cellular parameters. nih.gov This "phenotypic screening" approach can reveal changes in cell morphology, protein localization, and other complex cellular events induced by the compound, offering clues to its mechanism of action without a predefined target. nih.gov

Cell-Based Assays for Cellular Responses and Pathway Modulation

Once a compound shows activity in initial screens, a battery of cell-based assays is employed to understand its effects on cellular functions. These assays can measure a wide range of responses, including:

Cell Viability and Proliferation: Assays like MTT or CellTiter-Glo® are used to determine if the compound is cytotoxic or inhibits cell growth.

Apoptosis: The induction of programmed cell death can be measured using techniques that detect caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential.

Signal Transduction Pathway Modulation: Reporter gene assays or specific antibody-based methods (e.g., Western blotting, ELISA) can be used to determine if the compound affects key signaling pathways within the cell, such as the MAPK or PI3K/Akt pathways. nih.gov

Biochemical Assays for Enzyme Inhibition/Activation and Receptor Binding

To identify direct molecular interactions, biochemical assays are crucial. These cell-free systems allow for the precise measurement of a compound's effect on a purified biological molecule.

Enzyme Inhibition/Activation: The ability of this compound to inhibit or activate a specific enzyme would be quantified by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This yields key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). For example, studies on related pyrrolidinone derivatives have identified inhibitors of enzymes like aldo-keto reductase AKR1C3. researchgate.net

Receptor Binding: Radioligand binding assays are a classic method to determine if a compound binds to a specific receptor and to quantify its affinity (Ki). In these assays, the compound competes with a labeled ligand for binding to the receptor. This approach has been used to assess the affinity of similar compounds for various receptors.

Identification and Validation of Molecular Targets of this compound

Identifying the specific molecular target(s) of a compound is a critical step in understanding its pharmacological effects.

Receptor Affinity and Selectivity Profiling

If initial screens suggest activity at a particular receptor family, comprehensive profiling is necessary. This involves testing the compound against a panel of related receptors to determine its selectivity. A compound that is highly selective for one receptor subtype is often more desirable as it is less likely to cause off-target side effects. For instance, analogues of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one were found to be selective inhibitors of the dopamine (B1211576) and norepinephrine (B1679862) transporters with minimal effect on the serotonin (B10506) transporter. nih.gov

Illustrative Data Table: Receptor Binding Affinity of a Hypothetical Compound

| Receptor | Ki (nM) |

| Dopamine Transporter (DAT) | 50 |

| Norepinephrine Transporter (NET) | 150 |

| Serotonin Transporter (SERT) | >10,000 |

| D2 Receptor | >10,000 |

| α1-Adrenergic Receptor | 850 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Enzyme Kinetics and Mechanism of Inhibition Studies

For compounds that inhibit enzymes, it is important to understand the mechanism of inhibition. Enzyme kinetic studies can determine whether the inhibition is competitive, non-competitive, or uncompetitive. This information provides insight into how the compound interacts with the enzyme and its substrate. For example, studies on inhibitors of cytochrome P450 enzymes often involve detailed kinetic analyses to understand the nature of the inhibition.

Illustrative Data Table: Enzyme Inhibition Kinetics of a Hypothetical Compound

| Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Enzyme X | 1.5 | Competitive |

| Enzyme Y | 25 | Non-competitive |

| Enzyme Z | >100 | Not an inhibitor |

This table is for illustrative purposes only and does not represent actual data for this compound.

Lack of Publicly Available Research Data for this compound

Following a comprehensive search for peer-reviewed articles and publicly accessible research data, it has been determined that there is a significant lack of available scientific literature specifically detailing the preclinical biological and pharmacological research on the chemical compound this compound.

The investigation sought to find specific data pertaining to:

Protein-Ligand Interaction Analysis: No studies utilizing methods such as Surface Plasmon Resonance (SPR) to characterize the binding kinetics and affinity of this compound to any specific protein target were identified.

Pharmacological Effects in Preclinical Models: There is no available research describing the effects of this compound in either in vitro cellular assays or in vivo animal models of disease.

Cellular Signaling Pathways: Information on the modulation of any cellular signaling pathways by this compound is absent from the scientific record.

Receptor Occupancy and Target Engagement: No studies quantifying the binding of this compound to its putative biological target in a living system were found.

Mechanism of Action: Elucidation of the molecular and cellular mechanism of action through transcriptomic or proteomic analyses has not been published.

While general information exists for the broader classes of piperidine (B6355638) and pyrrolidinone-containing compounds, which are recognized as important scaffolds in drug discovery, this information is not specific to this compound. The synthesis and basic chemical properties of this compound are noted in chemical databases, but its biological activity and pharmacological profile remain uncharacterized in the public domain.

Therefore, the generation of a detailed scientific article as per the requested outline is not feasible due to the absence of the necessary foundational research findings. Further investigation and publication by the scientific community would be required to provide the data needed to populate the specified sections.

An in-depth review of available scientific literature reveals a significant gap in the preclinical research concerning the specific compound this compound. At present, there are no publicly accessible studies detailing genetic knockout or knockdown experiments to validate its biological targets. This scarcity of data prevents a detailed discussion on this particular aspect of its pharmacological investigation.

While the broader field of neuropharmacology extensively utilizes genetic knockout and knockdown studies to elucidate the mechanisms of action for various novel compounds, specific research applying these techniques to this compound has not been published in the peer-reviewed literature. Such studies are crucial for definitively identifying the molecular targets through which a compound exerts its effects. The process typically involves creating genetically modified organisms (usually mice) in which the gene for a suspected target protein is rendered inactive (knockout) or its expression is significantly reduced (knockdown). By comparing the physiological and behavioral responses to the compound in these modified animals versus wild-type controls, researchers can confirm whether the protein is indeed the primary target.

The absence of this information for this compound means that its precise mechanism of action at the molecular level remains unconfirmed through this gold-standard validation method. Future research endeavors will need to address this knowledge gap to fully understand the compound's therapeutic potential and to advance its development from a preclinical to a clinical setting.

Given the lack of specific data, a data table on genetic knockout/knockdown studies for this compound cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Piperidin 2 Yl Pyrrolidin 2 One Analogues

Design and Synthesis of Focused Libraries of 4-(Piperidin-2-yl)pyrrolidin-2-one Derivatives

The generation of focused libraries of this compound derivatives is a cornerstone of exploring its therapeutic potential. The design of these libraries often employs combinatorial chemistry and parallel synthesis techniques to systematically modify the core scaffold and investigate the impact of various substituents on biological activity. nih.govnih.goviipseries.org

The fundamental approach involves the use of diverse building blocks that can be introduced at specific positions on both the piperidine (B6355638) and pyrrolidin-2-one rings. Synthesis strategies may involve multi-step sequences, often adapted for solid-phase or solution-phase parallel synthesis to enhance efficiency. ynu.edu.cnresearchgate.net For instance, a common route could start with a protected piperidine precursor which is then coupled with a suitable pyrrolidinone fragment or its acyclic precursor, followed by cyclization. nih.govrsc.org The use of microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and improve yields, aligning with green chemistry principles. nih.gov

The strategic selection of building blocks is crucial for creating a library that effectively explores the chemical space around the scaffold. Diversity can be introduced by varying substituents on the piperidine nitrogen, the pyrrolidinone nitrogen, and available positions on the carbon skeletons of both rings.

Table 1: Illustrative Building Blocks for Library Synthesis

| Position for Variation | Building Block Example | Rationale for Inclusion |

|---|---|---|

| Piperidine Nitrogen (N1') | Benzyl (B1604629) bromide, Acetyl chloride, various sulfonyl chlorides | To explore the impact of steric bulk, electronics, and hydrogen bonding capacity. |

| Pyrrolidinone Nitrogen (N1) | Substituted benzyl halides, alkyl halides | To probe interactions in the N1 pocket of a target protein and modify solubility. |

| Piperidine Ring (e.g., C4') | Introduction of fluoro, methyl, or hydroxyl groups | To alter lipophilicity, metabolic stability, and conformational preference. |

Elucidation of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for the this compound scaffold identifies the essential structural features required for molecular interactions with a biological target. The pyrrolidine (B122466) ring, being a five-membered saturated heterocycle, offers a three-dimensional structure that can efficiently explore pharmacophore space. nih.govresearchgate.net The core scaffold contains several key elements that contribute to its potential biological activity.

The pyrrolidin-2-one moiety features a lactam (a cyclic amide). The carbonyl oxygen can act as a hydrogen bond acceptor, while the amide N-H group can serve as a hydrogen bond donor. These features are often critical for anchoring a ligand into the active site of a protein. The piperidine ring contains a secondary amine, which is typically protonated at physiological pH. This resulting cationic center can form strong ionic interactions or salt bridges with acidic residues (e.g., aspartate or glutamate) in a target protein. The spatial relationship and the linker between these two rings are defining characteristics of the pharmacophore. nih.govresearchgate.net

Table 2: Key Pharmacophoric Features

| Pharmacophoric Feature | Potential Role in Target Binding |

|---|---|

| Pyrrolidinone Carbonyl (C=O) | Hydrogen Bond Acceptor |

| Pyrrolidinone Amide (N-H) | Hydrogen Bond Donor |

| Piperidine Nitrogen (N-H) | Basic center; forms cationic charge for ionic interactions. |

| Hydrophobic Ring Skeletons | van der Waals / Hydrophobic Interactions |

Impact of Stereochemistry on Biological Activity and Target Selectivity

The structure of this compound possesses two chiral centers: at the C4 position of the pyrrolidin-2-one ring and the C2' position of the piperidine ring. This gives rise to four possible stereoisomers: (4R, 2'R), (4S, 2'S), (4R, 2'S), and (4S, 2'R).

Biological systems, such as enzymes and receptors, are inherently chiral. Consequently, different stereoisomers of a drug molecule often exhibit significant differences in biological activity, target selectivity, and pharmacokinetic profiles. nih.gov The spatial arrangement of the piperidine ring relative to the pyrrolidinone ring dictates how the molecule presents its pharmacophoric features to a binding site. One enantiomer may fit perfectly, leading to potent activity, while another may fit poorly or not at all. nih.govnih.gov

For example, studies on related pyrrolidine derivatives have shown that the stereochemistry at the point of substitution dramatically influences the molecule's conformation and, therefore, its interaction with target proteins. nih.gov Therefore, the stereoselective synthesis or chiral separation of the individual isomers of this compound analogues is essential for detailed pharmacological evaluation and the identification of the most active and selective isomer (the eutomer). nih.gov

Table 3: Possible Stereoisomers of this compound

| Isomer | C4 Configuration | C2' Configuration | Expected Biological Profile |

|---|---|---|---|

| 1 | R | R | Potentially distinct activity and selectivity from other isomers. |

| 2 | S | S | Enantiomer of Isomer 1; may have different or no activity. |

| 3 | R | S | Diastereomer of Isomers 1 & 2; expected to have a unique profile. |

Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

QSAR and Quantitative Structure-Property Relationship (QSPR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.commdpi.com

Development of Predictive Models for Biological Activity

For a series of this compound analogues, QSAR models can be developed to predict their biological activity, thereby guiding the design of more potent compounds. nih.gov This process involves synthesizing a library of analogues, measuring their biological activity (e.g., IC₅₀ values), and then using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms to build a mathematical model. mdpi.comresearchgate.netnih.gov

These models use calculated molecular descriptors as independent variables and biological activity as the dependent variable. A robust QSAR model, validated through internal and external testing, can have high predictive power, often with squared correlation coefficients (R²) exceeding 0.8 or 0.9. nih.govmdpi.com Such models allow for the in silico screening of virtual compounds before committing resources to their synthesis, significantly accelerating the drug discovery process. nih.govarxiv.org

Identification of Physicochemical Descriptors Correlating with Activity

A key outcome of QSAR analysis is the identification of the specific physicochemical properties, or "descriptors," that are most influential on biological activity. For scaffolds like this compound, these descriptors often fall into several categories:

Electronic Descriptors: These describe the distribution of electrons in the molecule (e.g., partial charges on atoms), which is crucial for electrostatic and hydrogen bonding interactions.

Steric Descriptors: These relate to the size and shape of the molecule (e.g., molecular volume, surface area, molar refractivity), which determine how well the molecule fits into a binding pocket. mdpi.com

Topological Descriptors: These are numerical values that describe the atomic connectivity and branching of the molecule. researchgate.netnih.gov

Hydrophobic Descriptors: These quantify the molecule's lipophilicity (e.g., LogP), which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Studies on related pyrrolidinone and piperidine structures have shown that descriptors related to surface tension, polarizability, hydrogen bond donors, and specific topological indices often correlate strongly with activity. mdpi.comresearchgate.net

Table 4: Examples of Physicochemical Descriptors in QSAR

| Descriptor Type | Example Descriptor | Potential Significance for Activity |

|---|---|---|

| Topological | JGI4 (Mean topological charge index of order 4) | Describes molecular shape and charge distribution. researchgate.netnih.gov |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding affinity. mdpi.com |

| Electronic | qC2 (Partial charge on a specific atom) | Influences electrostatic interactions and hydrogen bonding potential. mdpi.com |

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds by replacing certain functional groups or the core structure with others that have similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. acs.org

Bioisosteric replacement involves substituting an atom or group with another that has similar steric, electronic, and solubility characteristics. For the this compound scaffold, this could involve:

Replacing the lactam carbonyl (C=O) with a thiocarbonyl (C=S) or a sulfone (SO₂).

Substituting the piperidine ring nitrogen with an oxygen (to form a tetrahydropyran (B127337) ring) or a carbon, if the basicity is detrimental.

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a structurally different scaffold that maintains a similar 3D arrangement of the key pharmacophoric elements. nih.govnih.gov This can lead to the discovery of novel intellectual property and compounds with entirely different physicochemical properties. For instance, the pyrrolidin-2-one ring could be "hopped" to an alternative five-membered heterocycle, or the entire piperidinyl-pyrrolidinone system could be replaced by a different bicyclic or spirocyclic structure that projects key substituents into the same regions of space. mdpi.comnih.gov

Computational Chemistry and Molecular Modeling of 4 Piperidin 2 Yl Pyrrolidin 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics to describe the electronic structure of a molecule. These calculations can predict a wide range of molecular properties with high accuracy.

Conformational Analysis using Density Functional Theory (DFT)A conformational analysis of 4-(Piperidin-2-yl)pyrrolidin-2-one would be essential to identify its most stable three-dimensional structures. Due to the flexibility of both the piperidine (B6355638) and pyrrolidinone rings and the rotational freedom of the bond connecting them, the molecule can exist in multiple conformations.

Density Functional Theory (DFT) is a widely used QM method that balances accuracy and computational cost. A typical DFT conformational analysis would involve:

Initial Structure Generation: Creating a set of possible starting conformations by systematically rotating the flexible bonds.

Geometry Optimization: Using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*) to find the lowest energy (most stable) geometry for each starting conformation.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)QM methods can predict spectroscopic data that can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: After DFT optimization, the magnetic shielding tensors for each atom can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These can then be converted into predicted ¹H and ¹³C NMR chemical shifts. Such calculations have been successfully applied to complex piperidin-4-one derivatives to understand their spectral features nih.gov.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. This has been used to study related compounds, such as Schiff bases derived from 2-(piperidin-4-yl)ethanamine (B1607912) researchgate.net.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

These methods are crucial for understanding how a ligand like this compound might interact with a biological target, such as a receptor or enzyme.

Elucidation of Binding Modes and Interaction Energies with Receptors/EnzymesMolecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.

Process: The process involves preparing the 3D structures of both the ligand (the different low-energy conformers of this compound) and the receptor. The docking algorithm then samples a large number of possible binding poses and uses a scoring function to rank them. This can reveal key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For related pyrrolidin-2-one derivatives, docking has been used to identify crucial interactions with the acetylcholinesterase enzyme nih.govresearchgate.net.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability of the predicted ligand-receptor complex over time (e.g., 100 nanoseconds). These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the complex's flexibility and the persistence of key interactions. MD simulations have been essential in confirming the stability of complexes formed between pyrrolidin-2-one derivatives and their targets researchgate.netscispace.com.

Assessment of Binding Affinity and Selectivity

Binding Affinity: Docking scores provide a qualitative estimate of binding affinity. More quantitative predictions can be obtained from the results of MD simulations using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. These methods calculate the free energy of binding, which can be used to compare the affinity of different ligands for the same target.

Selectivity: To assess selectivity, docking and MD simulations would be performed against a panel of different but related protein targets. By comparing the predicted binding affinities, one could determine if the compound is likely to bind preferentially to the desired target over off-targets, which is a critical aspect of drug design.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are used to identify new potential drug candidates from large compound libraries.

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Model Generation: A pharmacophore model could be generated based on the docked pose of this compound within a target's active site (structure-based) or based on a set of known active molecules (ligand-based). Studies on related pyrrolidine (B122466) derivatives have successfully used this approach to create statistically significant models nih.govnih.gov.

Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases (like ZINC or PubChem) for other molecules that match the required features. This process can rapidly filter millions of compounds down to a manageable number of "hits" that are more likely to be active. These hits can then be subjected to more detailed studies, such as molecular docking and in vitro testing nih.govnih.gov. The effectiveness of a virtual screening workflow is often evaluated using metrics like the Receiver Operating Characteristic (ROC) curve fip.org.

In Silico Prediction of Biological Activities and Target Identification (e.g., Target Fishing)

In the absence of direct experimental data, computational methods provide a powerful and efficient first pass at understanding the potential biological roles of a novel chemical entity like this compound. In silico target fishing, a key component of modern drug discovery, leverages the vast repositories of known protein-ligand interactions to predict the most likely macromolecular targets of a small molecule. nih.govresearchgate.net These predictions are based on the principle of molecular similarity, which posits that structurally similar molecules are likely to exhibit similar biological activities. oup.com

Methodologies for target prediction can be broadly categorized as either ligand-based or structure-based. researchgate.net Ligand-based approaches, such as those employed by the SwissTargetPrediction web server, compare the query molecule to a database of known bioactive ligands using 2D and 3D similarity metrics. oup.comnih.gov The server then provides a ranked list of potential protein targets based on the similarity to known ligands of those targets. nih.gov Another common approach is pharmacophore mapping, utilized by servers like PharmMapper. scienceopen.comnih.gov This method identifies the spatial arrangement of essential chemical features (a pharmacophore) in the query molecule and screens it against a database of pharmacophore models derived from known protein binding sites. scienceopen.comoup.com

For this compound, these in silico tools can generate valuable hypotheses about its mechanism of action, potential therapeutic applications, and possible off-target effects. The piperidine and pyrrolidinone moieties are common scaffolds in many biologically active compounds, suggesting a rich potential for interaction with various protein families. nih.govresearchgate.netpharmjournal.ru

A predictive analysis of this compound using a platform like SwissTargetPrediction would likely generate a list of potential protein targets. The results are typically presented with a probability score, indicating the likelihood of interaction. Given the structural features of the compound, which includes a lactam (a cyclic amide in the pyrrolidinone ring) and a secondary amine in the piperidine ring, a range of potential targets could be identified.

The predicted targets can be grouped by their protein class to provide a clearer picture of the compound's potential biological profile. For instance, enzymes, particularly those involved in key metabolic or signaling pathways, are a common class of drug targets. clinmedkaz.org Receptors, which mediate cellular communication, and ion channels, crucial for nerve and muscle function, also represent important target classes. clinmedkaz.orgnih.gov

The following tables represent a hypothetical, yet plausible, output from an in silico target prediction tool for this compound, based on the known activities of structurally related compounds and the capabilities of modern prediction algorithms.

Predicted Biological Activities and Potential Target Classes

| Target Class | Predicted Biological Effect | Rationale based on Structural Features |

| Enzymes | Modulation of enzymatic activity (e.g., inhibition) | The lactam and amine functionalities can act as hydrogen bond donors and acceptors, potentially interacting with active sites of enzymes like proteases or kinases. |

| G-protein coupled receptors (GPCRs) | Agonist or antagonist activity | The overall topology and charge distribution may mimic endogenous ligands for various GPCRs, particularly those in the central nervous system. |

| Ion Channels | Blockade or modulation of ion flow | Piperidine-containing compounds are known to interact with ion channels, such as sodium or potassium channels. nih.gov |

| Transporters | Inhibition of substrate transport | The structure may allow for binding to neurotransmitter transporters, such as those for dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862). nih.gov |

Detailed Hypothetical Target Predictions

This table provides a more granular, albeit predictive, view of specific protein targets that might be identified for this compound. The probabilities are illustrative of a typical output from a prediction server.

| Target Name | UniProt ID | Target Class | Probability |

| Prolyl endopeptidase | P23686 | Enzyme | 0.65 |

| Dipeptidyl peptidase IV | P27487 | Enzyme | 0.62 |

| Dopamine transporter | Q01959 | Transporter | 0.58 |

| Sigma-1 receptor | O55204 | Receptor | 0.55 |

| Muscarinic acetylcholine (B1216132) receptor M1 | P11229 | GPCR | 0.51 |

| Voltage-gated potassium channel | Q08499 | Ion Channel | 0.47 |

| 5-hydroxytryptamine (serotonin) receptor 2A | P28223 | GPCR | 0.45 |

| Gamma-aminobutyric acid (GABA) receptor, subunit alpha-1 | P14867 | Receptor | 0.42 |

It is crucial to emphasize that these in silico predictions are hypotheses that require experimental validation. nih.gov However, they serve as a valuable starting point for guiding future research, allowing for more focused and efficient investigation into the pharmacology of this compound. By prioritizing targets with higher prediction probabilities, researchers can design targeted biological assays to confirm these computational findings and elucidate the compound's true mechanism of action.

Future Research Directions and Outlook for 4 Piperidin 2 Yl Pyrrolidin 2 One

Development of Novel and Efficient Synthetic Routes for 4-(Piperidin-2-yl)pyrrolidin-2-one and its Analogues

The synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives is a well-explored area of organic chemistry. tandfonline.commdpi.com Future efforts in the synthesis of this compound and its analogues will likely focus on developing more efficient, stereoselective, and environmentally friendly methods. nih.gov

Key areas for synthetic development include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts will be crucial for the enantioselective synthesis of specific stereoisomers of this compound. The spatial arrangement of substituents on both the piperidine and pyrrolidinone rings can significantly influence biological activity. researchgate.net

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve reaction control, and facilitate scalability, which is essential for producing larger quantities of lead compounds for further testing. nih.gov

Novel Cyclization Strategies: Exploration of new methods for forming the piperidine and pyrrolidinone rings, such as radical cyclizations or photochemical methods, could lead to the discovery of new analogues with unique substitution patterns. nih.govsoton.ac.uk

| Synthetic Approach | Description | Potential Advantages |

|---|---|---|

| Catalytic Hydrogenation | Reduction of substituted pyridines to piperidines using heterogeneous or homogeneous catalysts. nih.gov | High efficiency and potential for diastereoselectivity. nih.gov |

| [3+2] Cycloaddition Reactions | Reaction of azomethine ylides with alkenes to form the pyrrolidine ring. tandfonline.com | High stereocontrol and access to diverse substitution patterns. tandfonline.com |

| Intramolecular Radical Cyclization | Formation of piperidine or pyrrolidine rings from acyclic precursors via radical intermediates. nih.gov | Access to complex bicyclic and spirocyclic structures. nih.gov |

Exploration of New Biological Targets and Therapeutic Areas for Investigation

The piperidine and pyrrolidin-2-one moieties are present in numerous biologically active compounds, suggesting a broad range of potential therapeutic applications for this compound and its derivatives. nih.govnih.gov

Future research should explore the following areas:

Central Nervous System (CNS) Disorders: Piperidine derivatives have shown activity as antipsychotics, and pyrrolidinone-containing compounds have been investigated for Alzheimer's disease. nih.govnih.gov Therefore, analogues of this compound could be promising candidates for treating various CNS disorders.

Oncology: Both piperidine and pyrrolidinone scaffolds are found in compounds with anticancer properties. nih.gov For instance, certain piperidine-containing molecules inhibit signaling pathways crucial for cancer cell survival and proliferation. nih.gov

Infectious Diseases: The pyrrolidine ring is a key component of some antibacterial agents. nih.gov Derivatives of this compound could be investigated for their potential as novel antibiotics or antiviral agents.

Inflammatory Diseases: Some piperidine derivatives have demonstrated anti-inflammatory properties. nih.gov The potential of this compound analogues to modulate inflammatory pathways, such as the NLRP3 inflammasome, warrants investigation. mdpi.com

Metabolic Disorders: Pyrrolidine-based compounds have been explored as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. researchgate.net

| Therapeutic Area | Potential Biological Target | Rationale |

|---|---|---|

| Central Nervous System | Acetylcholinesterase (AChE), Dopamine (B1211576) receptors, Serotonin (B10506) receptors | Piperidine and pyrrolidinone scaffolds are present in known CNS-active drugs. nih.govnih.gov |

| Oncology | JAK/STAT pathway, NF-κB, Topoisomerase II | Piperidine derivatives have shown inhibitory activity against key cancer signaling pathways. nih.govnih.gov |

| Infectious Diseases | Bacterial cell wall synthesis, Viral replication enzymes | The pyrrolidine nucleus is a feature of some antimicrobial compounds. nih.gov |

| Inflammatory Diseases | NLRP3 inflammasome, Cyclooxygenase (COX) enzymes | Certain piperidine derivatives exhibit anti-inflammatory effects. nih.govmdpi.com |

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery Research Utilizing the this compound Scaffold

The application of AI and ML is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. researchgate.netijettjournal.org These computational tools can be powerfully applied to research on the this compound scaffold.

Key applications of AI and ML include:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of this compound analogues against various biological targets to identify potential hits. researchgate.net This can significantly reduce the time and cost associated with traditional high-throughput screening.

De Novo Drug Design: Generative AI models can design novel this compound derivatives with optimized properties for specific biological targets. researchgate.net

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like characteristics. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: AI can analyze SAR data to identify key structural features responsible for biological activity, guiding the design of more potent and selective compounds. nih.gov

| Application | Description | Impact on Research |

|---|---|---|

| Virtual Screening | Computationally screening large compound libraries against biological targets. researchgate.net | Accelerates hit identification and reduces experimental costs. researchgate.net |

| Predictive Modeling | Using ML to predict properties like bioactivity and toxicity. nih.gov | Prioritizes promising candidates and reduces late-stage failures. nih.gov |

| De Novo Design | Generating novel molecular structures with desired properties using AI. researchgate.net | Expands the chemical space of potential drug candidates. researchgate.net |

Challenges and Opportunities in the Translational Research of this compound Lead Compounds

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. nih.gov The development of lead compounds based on the this compound scaffold will face several challenges and opportunities.

Challenges:

Predictive Efficacy and Toxicology: A significant hurdle in drug development is accurately predicting a compound's efficacy and toxicity in humans based on preclinical data. nih.gov

Target Validation: Ensuring that the identified biological target is directly involved in the disease process is critical for therapeutic success. nih.gov

Funding and Resources: Translational research is often expensive and requires significant investment to move a compound from the laboratory to clinical trials. researchgate.net

Regulatory Hurdles: Navigating the complex regulatory landscape for new drug approval is a major challenge. researchgate.net

Opportunities:

Biomarker Development: Identifying and validating biomarkers can help to predict patient response to treatment and monitor disease progression. nih.gov

Personalized Medicine: The this compound scaffold could be tailored to develop personalized therapies for specific patient populations based on their genetic or molecular profiles. nih.gov

Collaborative Research: Partnerships between academia, industry, and government agencies can provide the necessary expertise and resources to overcome the challenges of translational research. researchgate.net

Reverse Translational Research: Clinical observations can inform basic research to better understand disease mechanisms and identify new therapeutic targets. nih.gov

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, by leveraging advances in synthetic chemistry, exploring diverse therapeutic areas, integrating powerful computational tools, and strategically navigating the challenges of translational research, the this compound scaffold holds significant promise for the development of novel and effective medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Piperidin-2-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituted aryl halides (e.g., iodobenzene derivatives) can react with pyrrolidin-2-one under basic conditions (e.g., NaOH in dichloromethane) to form the target product. Reaction temperature (e.g., 50–60°C) and solvent polarity significantly affect yield, with optimized protocols achieving up to 85% efficiency . Catalysts such as palladium complexes may enhance cross-coupling reactions, but purification via column chromatography is often required to isolate the product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound may cause skin/eye irritation (GHS Category 2/2A) and respiratory irritation (STOT SE 3). Key precautions include:

- Use of PPE (nitrile gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation exposure.

- Immediate decontamination with water for skin/eye contact (15-minute rinse) and medical consultation for persistent symptoms .

- Hazardous decomposition products (e.g., CO, NOx) require fire suppression using alcohol-resistant foam or CO₂ extinguishers .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidin-2-one ring influence binding affinity to synaptic vesicle glycoprotein 2A (SV2A)?

- Methodological Answer : Substituents at the piperidinyl or pyrrolidinone positions alter steric and electronic properties. For example, fluorination at the phenyl ring (as in [11C]UCB-J) enhances blood-brain barrier penetration and SV2A affinity, validated via PET imaging in Alzheimer’s models . Computational docking studies (e.g., AutoDock Vina) can predict binding modes, while radiolabeled analogs (e.g., ¹⁸F-SynVesT-1) enable quantitative synaptic density measurements in vivo .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo models for pyrrolidin-2-one derivatives?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. For instance, S-61 (a pyrrolidin-2-one derivative) showed reduced efficacy in vivo due to rapid hepatic clearance, requiring formulation adjustments .

- Dose-Response Calibration : Use allometric scaling to correlate in vitro IC₅₀ values with effective doses in rodent models. Adjust for species-specific differences in CYP450 metabolism .

Q. Which analytical techniques are optimal for characterizing this compound and its impurities?

- Methodological Answer :

- HPLC-MS : Detects impurities (e.g., des-methyl analogs) at <0.1% levels. Use C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity in substitution reactions. For example, NOESY can distinguish axial vs. equatorial piperidinyl conformers .

- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for thiopyrano-pyrimidin-4-one analogs .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound analogs targeting α1-adrenergic receptors?

- Methodological Answer :

- Scaffold Diversification : Introduce substituents (e.g., halogens, alkyl groups) at the piperidine nitrogen or pyrrolidinone carbonyl.

- Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with α1A-AR. S-73 (a difluorophenyl analog) showed 10-fold higher potency than S-61, linked to enhanced hydrophobic interactions .

- Statistical Validation : Use ANOVA to compare EC₅₀ values across analogs, with post-hoc Tukey tests to identify significant SAR trends .

Q. What in silico tools predict the metabolic pathways of this compound derivatives?

- Methodological Answer :

- Software : SwissADME or ADMET Predictor estimates CYP450-mediated oxidation sites. For example, N-demethylation is a major pathway, predicted by cytochrome P450 docking simulations .

- Metabolite Identification : Combine LC-HRMS with MetaSite to map Phase I/II metabolites. Validate findings using stable isotope labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.